molecular formula C18H19NO B344107 N-(tert-butyl)-9H-fluorene-4-carboxamide

N-(tert-butyl)-9H-fluorene-4-carboxamide

Cat. No.: B344107
M. Wt: 265.3 g/mol
InChI Key: WNHRWHVNYNHZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-9H-fluorene-4-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of fluorene carboxamides, a group of tricyclic aromatic structures recognized as versatile scaffolds in medicinal chemistry and materials science. The fluorene nucleus is a component of various bioactive compounds and has been identified as a promising pharmacophore in the search for new therapeutic agents. Fluorene derivatives are actively investigated for their antimicrobial potential, particularly against drug-resistant bacterial and fungal strains . Furthermore, the structural motif of fluorene carboxamides serves as a critical intermediate in synthetic chemistry. These compounds are used in direct C-H functionalization strategies to construct complex molecular libraries, which are valuable for discovering new functional materials and biologically active molecules . The tert-butyl group on the carboxamide nitrogen can influence the compound's electronic properties and steric bulk, making it a valuable building block for structure-activity relationship (SAR) studies. Given the established research applications of its structural analogues, this compound is positioned as a useful intermediate for researchers working in antimicrobial development, organic synthesis, and the creation of novel organic electronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-tert-butyl-9H-fluorene-4-carboxamide

InChI

InChI=1S/C18H19NO/c1-18(2,3)19-17(20)15-10-6-8-13-11-12-7-4-5-9-14(12)16(13)15/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

WNHRWHVNYNHZFF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C2C(=CC=C1)CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a. N-(4-Hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide

  • Structure : Substitutes the tert-butyl group with a 4-hydroxybutyl chain and introduces a ketone at the 9-position of the fluorene core.
  • Synthesis : Prepared in 75% yield via carbodiimide-mediated coupling, with characterization by NMR, IR, and elemental analysis .
  • Properties : Melting point 134–136°C; molecular weight 295.34 g/mol.
  • Bioactivity: Exhibits anti-HSV-2 activity and immunomodulatory effects, likely due to the hydroxybutyl group’s polarity enhancing solubility and target interaction .

b. 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide

  • Structure : Features a bromobutyl chain at the 9-position and a trifluoroethyl carboxamide group.
  • Synthesis : Utilizes n-butyllithium and THF at low temperatures (−5°C), highlighting the sensitivity of fluorene derivatives to strong bases .
  • Applications : The bromine atom serves as a leaving group for further functionalization, while the trifluoroethyl group contributes to electron-withdrawing effects, altering reactivity compared to tert-butyl .

c. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Structure : A pyrazole-based compound with tert-butyl and pyridinyl groups.
  • Synthesis: Achieved via room-temperature, catalyst-free condensation in methanol (81% yield), contrasting with the harsher conditions often required for fluorene derivatives .
Physicochemical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield
N-(tert-butyl)-9H-fluorene-4-carboxamide tert-butyl (amide) ~279.36* Not reported Not reported
N-(4-Hydroxybutyl)-9-oxo-fluorene-4-carboxamide 4-hydroxybutyl, 9-oxo 295.34 134–136 75%
Bromobutyl-Trifluoroethyl analogue 4-bromobutyl, trifluoroethyl ~414.29* Not reported Not reported

*Calculated based on molecular formula.

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